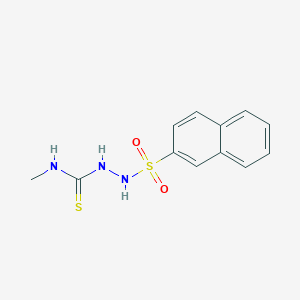
2-(4-bromophenoxy)-N-(2,6-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenoxy)-N-(2,6-dimethylphenyl)acetamide is a chemical compound that belongs to the class of amides. It is commonly referred to as BDP or bromodomain and extra-terminal domain inhibitor. BDP is a potent inhibitor of BET proteins, which play a crucial role in regulating gene expression. BDP has shown promising results in preclinical studies and has the potential to be used in the treatment of various diseases, including cancer, inflammation, and cardiovascular diseases.
Mecanismo De Acción
BDP works by inhibiting the binding of BET proteins to chromatin, which is required for the activation of certain genes. BET proteins play a crucial role in the regulation of gene expression, and their dysregulation has been implicated in various diseases, including cancer and inflammation.
Biochemical and Physiological Effects:
BDP has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. BDP also reduces the expression of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BDP has several advantages for lab experiments. It is a potent inhibitor of BET proteins and has been shown to have a high degree of selectivity. BDP has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, BDP has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
BDP has shown promising results in preclinical studies, and there is a need for further research to explore its potential therapeutic applications. Some future directions for research include:
1. Investigating the efficacy of BDP in combination with other drugs for the treatment of cancer and inflammatory diseases.
2. Studying the pharmacokinetics and pharmacodynamics of BDP in animal models and humans.
3. Exploring the potential of BDP as a therapeutic agent for other diseases, such as cardiovascular diseases and neurological disorders.
4. Developing new formulations of BDP that can improve its solubility and bioavailability.
Conclusion:
In conclusion, 2-(4-bromophenoxy)-N-(2,6-dimethylphenyl)acetamide is a promising compound that has shown potential for the treatment of various diseases, including cancer and inflammation. Its mechanism of action involves the inhibition of BET proteins, which play a crucial role in regulating gene expression. Further research is needed to explore its potential therapeutic applications and to develop new formulations that can improve its solubility and bioavailability.
Métodos De Síntesis
The synthesis of BDP involves the reaction of 2-(4-bromophenoxy)acetic acid with 2,6-dimethylaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The product is then purified by column chromatography, and the final compound is obtained as a white crystalline powder.
Aplicaciones Científicas De Investigación
BDP has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. BDP also has anti-inflammatory properties and has been shown to reduce inflammation in animal models of rheumatoid arthritis and asthma.
Propiedades
IUPAC Name |
2-(4-bromophenoxy)-N-(2,6-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-11-4-3-5-12(2)16(11)18-15(19)10-20-14-8-6-13(17)7-9-14/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGADOICRCRSNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)COC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2,4-dimethylphenyl)-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5738931.png)
![2-{[4-(2-naphthyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-one oxime](/img/structure/B5738943.png)
![cyclohexyl 4-{[(4-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5738947.png)
![4-{[3-chloro-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]amino}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5738949.png)

![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(4-chloro-2-nitrophenoxy)acetohydrazide](/img/structure/B5738952.png)
![4-ethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5738954.png)
![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5738969.png)

![2-fluoro-N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5738979.png)

![5-(2-furyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5738996.png)
![5-[(2,4-difluorobenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B5738997.png)

